molecular formula C22H24N4O3 B12018228 N'-(1-(4-Methoxyphenyl)ethylidene)-5-(4-propoxyphenyl)-1H-pyrazole-3-carbohydrazide CAS No. 634894-58-9

N'-(1-(4-Methoxyphenyl)ethylidene)-5-(4-propoxyphenyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B12018228
CAS No.: 634894-58-9
M. Wt: 392.5 g/mol
InChI Key: DRQWQIZAORUFTL-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(1-(4-Methoxyphenyl)ethylidene)-5-(4-propoxyphenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with methoxyphenyl and propoxyphenyl groups, making it an interesting subject for studies in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(4-Methoxyphenyl)ethylidene)-5-(4-propoxyphenyl)-1H-pyrazole-3-carbohydrazide typically involves the condensation of 4-methoxyacetophenone with 4-propoxybenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyrazole derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(4-Methoxyphenyl)ethylidene)-5-(4-propoxyphenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

N’-(1-(4-Methoxyphenyl)ethylidene)-5-(4-propoxyphenyl)-1H-pyrazole-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of N’-(1-(4-Methoxyphenyl)ethylidene)-5-(4-propoxyphenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-(4-Methoxyphenyl)ethylidene)-5-(4-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide
  • N’-(1-(4-Methoxyphenyl)ethylidene)-5-(4-butoxyphenyl)-1H-pyrazole-3-carbohydrazide

Uniqueness

N’-(1-(4-Methoxyphenyl)ethylidene)-5-(4-propoxyphenyl)-1H-pyrazole-3-carbohydrazide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs

Properties

CAS No.

634894-58-9

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H24N4O3/c1-4-13-29-19-11-7-17(8-12-19)20-14-21(25-24-20)22(27)26-23-15(2)16-5-9-18(28-3)10-6-16/h5-12,14H,4,13H2,1-3H3,(H,24,25)(H,26,27)/b23-15+

InChI Key

DRQWQIZAORUFTL-HZHRSRAPSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)OC

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.